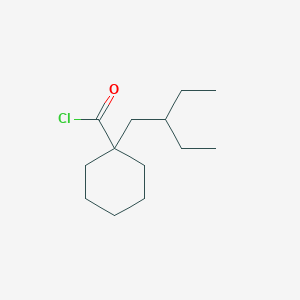![molecular formula C7H10O2 B1610030 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 65862-01-3](/img/structure/B1610030.png)
3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid
Overview
Description
3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C7H10O21. It has a molecular weight of 126.16 g/mol12. The IUPAC name for this compound is 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid12.
Synthesis Analysis
The synthesis of 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid is not explicitly mentioned in the search results. However, there are related studies on the synthesis of similar bicyclo[1.1.1]pentane derivatives345.Molecular Structure Analysis
The InChI code for 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid is 1S/C7H10O2/c1-6-2-7(3-6,4-6)5(8)9/h2-4H2,1H3,(H,8,9)12. The canonical SMILES is CC12CC(C1)(C2)C(=O)O1.
Chemical Reactions Analysis
The specific chemical reactions involving 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid are not detailed in the search results. However, there are studies on the functionalisation of the tertiary bridgehead positions of bicyclo[1.1.1]pentane (BCP) derivatives3.Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 37.3 Ų1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 21. The compound is a solid at ambient temperature2.Scientific Research Applications
3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid is a potentially useful building block in contemporary medicinal chemistry . It has been used as a motif in biological studies .
Method of Application
The synthesis of this compound involves a photochemical reaction between propellane and diacetyl . This reaction allows the construction of the bicyclo[1.1.1]pentane (BCP) core on a large scale . The formed diketone then undergoes a haloform reaction to afford the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .
Safety And Hazards
Future Directions
The use of bicyclo[1.1.1]pentane (BCP) derivatives in drug discovery and materials science is an emerging field3. The unique properties of the BCP core present considerable synthetic challenges, but also provide novel vectors for these applications, offering entry into novel chemical and intellectual property space3.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
3-methylbicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-6-2-7(3-6,4-6)5(8)9/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFJVYRDYWRNOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439871 | |
| Record name | Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid | |
CAS RN |
65862-01-3 | |
| Record name | Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1609959.png)



